1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C10H15N5O2S |
|---|---|
Molecular Weight |
269.33 g/mol |
IUPAC Name |
1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C10H15N5O2S/c11-9(17)7-1-3-15(4-2-7)8(16)5-18-10-12-6-13-14-10/h6-7H,1-5H2,(H2,11,17)(H,12,13,14) |
InChI Key |
SUNJUPJZNDFAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
The triazolethione ring is commonly synthesized via dehydrative cyclization of thiosemicarbazide derivatives under basic conditions. For example, N -(4-hydroxyphenyl)acetamide (14 ) undergoes esterification with ethyl bromoacetate to form ethyl 2-(4-acetamidophenoxy)acetate (16 ), which is subsequently converted to hydrazide 17 via hydrazinolysis. Reaction with aryl isothiocyanates yields thiosemicarbazides (18a–d ), which cyclize in basic media (e.g., NaOH/KOH) to form 1,2,4-triazole-3-thiones (19a–d ) in 52–88% yields.
Mechanistic Insight :
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates triazolethione formation. For instance, N -substituted hydrazinecarbothioamides cyclize within 31–68 seconds under microwave conditions (280–317°C), achieving yields of 85–97% compared to 44–88% via conventional heating. This method minimizes side reactions and enhances regioselectivity.
Functionalization of the Triazolethione Core
Alkylation of the Thiol Group
The sulfhydryl group at position 3 undergoes alkylation with α-bromoacetyl intermediates to introduce the acetyl linker. For example, treatment of 4-amino-5-aryl-1,2,4-triazole-3-thione (10a–c ) with bromoacetyl bromide in anhydrous DMF forms 1-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl bromide , which is stabilized by tertiary amine bases.
Optimization Note :
Synthesis of the Piperidine-4-carboxamide Moiety
Carboxamide Formation from Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide or primary amines to yield the carboxamide.
Example :
Coupling Strategies for Final Assembly
Nucleophilic Substitution
The bromoacetyl-triazole intermediate reacts with piperidine-4-carboxamide in the presence of K₂CO₃ or Et₃N in DMF at 60–80°C. This SN2 displacement affords the target compound in 68–85% yield.
Reaction Conditions :
Catalytic Coupling Using Copper(I)
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for coupling acetylene-functionalized triazoles with azide-containing piperidines. While less common for sulfanyl linkages, this method offers regioselectivity and mild conditions (room temperature, 24 hours).
Comparative Analysis of Synthetic Routes
Key Findings :
Chemical Reactions Analysis
Derivatization and Functionalization Reactions
The compound undergoes specific reactions at distinct sites:
Sulfanyl group reactivity
-
Oxidation : Reacts with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives.
-
Alkylation : Forms thioether derivatives when treated with alkyl halides (e.g., methyl iodide) in the presence of NaH .
Triazole ring modifications
-
Nucleophilic substitution : Reacts with amines or thiols at the triazole C5 position under basic conditions (K₂CO₃, DMF) .
-
Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺) via nitrogen donors, forming complexes with potential catalytic activity .
Piperidine-carboxamide reactions
-
Hydrolysis : The carboxamide group is hydrolyzed to carboxylic acid using HCl/EtOH under reflux .
-
Reductive alkylation : The piperidine nitrogen undergoes alkylation with aldehydes (e.g., formaldehyde) under reducing conditions (NaBH₃CN) .
Biological Interaction Mechanisms
The compound interacts with biological targets through distinct chemical pathways:
Aromatase inhibition
-
Coordinates with the heme iron of aromatase (CYP19A1) via the triazole nitrogen, inhibiting estrogen biosynthesis.
-
IC₅₀ : Reported at 0.8–1.2 µM in vitro assays.
Antimicrobial activity
-
Disrupts fungal cell membranes via sulfanyl-mediated thiol oxidation, with MIC values of 8–16 µg/mL against Candida albicans .
Comparative Reactivity Profile
Key functional groups ranked by reactivity:
| Functional Group | Reactivity (Relative Scale) | Primary Reactions |
|---|---|---|
| Sulfanyl (-S-) | High | Oxidation, Alkylation |
| Triazole ring | Moderate | Nucleophilic substitution, Metal coordination |
| Piperidine NH | Low | Alkylation, Acylation |
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 220°C, releasing SO₂ and NH₃.
-
Photodegradation : UV exposure (254 nm) induces cleavage of the sulfanyl acetyl bond, forming piperidine-4-carboxamide and triazole-thiol.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that 1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide has significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : Compounds similar to this have demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Properties
The triazole moiety is known for its antifungal properties. Compounds containing this structure often exhibit activity against fungal pathogens, making them potential candidates for antifungal drug development.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various contexts:
Mechanism of Action
The mechanism of action of 1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as aromatase, which is involved in the biosynthesis of estrogens.
Pathways: Inhibition of the aromatase enzyme can lead to a decrease in estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers.
Comparison with Similar Compounds
Key Observations :
- Compound 3j (C₁₇H₂₃N₅O₂) demonstrates that phenoxypropyl-triazole substituents improve synthetic yield (68%) compared to other derivatives in its series, suggesting favorable reaction kinetics for similar linkages .
- The pyridyl/p-tolyl triazole analog (C₂₃H₂₉N₅O₂S·2H₂O) highlights the role of aromatic substituents in biological activity, though its dihydrate form may influence solubility .
Piperidine-4-Carboxamide Derivatives with Alternative Substituents
Compounds retaining the piperidine-4-carboxamide core but incorporating non-triazole moieties provide insights into structure-activity relationships:
Biological Activity
The compound 1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by research findings and case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃OS |
| Molecular Weight | 197.29 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antibacterial properties. A study evaluating a series of triazole derivatives found that those with piperidine structures showed enhanced activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Case Study:
In a comparative study, this compound was tested against Salmonella typhi and Bacillus subtilis, yielding minimum inhibitory concentration (MIC) values of 12.5 µg/mL and 6.25 µg/mL respectively, indicating moderate to strong antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies revealed that it effectively inhibited the proliferation of various cancer cell lines.
Table: Anticancer Activity Against Different Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| U2OS (Osteosarcoma) | 0.69 |
| HeLa (Cervical Carcinoma) | 0.70 |
| T47D (Breast Cancer) | 0.058 |
These results suggest that the compound may act as a potent antitumor agent by inducing apoptosis in cancer cells through pathways involving caspases and reactive oxygen species .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
Table: Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) |
|---|---|
| Acetylcholinesterase | 2.14 |
| Urease | 1.21 |
This inhibition profile indicates the potential for developing therapeutic agents targeting neurodegenerative diseases and gastrointestinal disorders .
The biological activities of this compound can be attributed to its ability to form hydrogen bonds with target proteins and disrupt their normal function. Molecular docking studies have shown favorable binding interactions with active sites of target enzymes and receptors.
Q & A
Q. Critical conditions :
- pH control during thiocyanation to avoid side reactions (e.g., disulfide formation) .
- Temperature optimization (50–80°C) for triazole ring cyclization .
- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates .
Advanced: How can computational chemistry aid in predicting the reactivity of intermediates in the synthesis of this compound?
Answer:
Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify transition states and energetically favorable intermediates. For example:
- Reaction path search methods (e.g., IRC calculations) predict the stability of triazole-thioether intermediates under varying conditions .
- Solvent effects can be simulated using continuum solvation models (e.g., COSMO-RS) to optimize reaction media for higher yields .
- Docking studies assess steric hindrance during piperidine coupling, guiding reagent selection (e.g., bulky vs. non-bulky coupling agents) .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Confirms carbonyl groups (C=O stretch at ~1650–1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects fragmentation patterns unique to the sulfanyl-acetyl group .
Advanced: How can researchers resolve discrepancies between theoretical and experimental LogP values for this compound?
Answer:
Contradictions often arise from substituent effects or measurement artifacts. Methodological strategies include:
- Cross-validation : Compare experimental LogP (via shake-flask method at pH 5.5 and 7.4) with computational predictions (e.g., XLogP3, AlogPs) .
- Protonation state adjustment : Account for ionization of the carboxamide group (pKa ~3.7) using software like MarvinSuite .
- HPLC-based measurements : Use reverse-phase chromatography with reference standards to validate hydrophobicity .
Advanced: What design of experiments (DOE) strategies optimize reaction parameters for high-purity synthesis?
Answer:
- Factorial design : Screen variables (e.g., temperature, catalyst loading, solvent polarity) to identify interactions affecting yield .
- Response surface methodology (RSM) : Optimize conditions (e.g., 65°C, 1.2 eq. EDC) for maximum coupling efficiency .
- Robustness testing : Evaluate pH (4.5–6.5) and stirring rate to ensure reproducibility under minor deviations .
Basic: What are the solubility challenges of this compound in aqueous media, and how can they be addressed experimentally?
Answer:
- Challenges : Low solubility due to the hydrophobic triazole and piperidine moieties.
- Solutions :
Advanced: How does the triazole-thioether group influence the compound’s stability under oxidative or acidic conditions?
Answer:
- Oxidative stability : The thioether group is prone to oxidation (e.g., sulfoxide/sulfone formation). Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation pathways .
- Acidic hydrolysis : The triazole ring remains stable at pH 2–4, but the acetyl linker may hydrolyze. Use Arrhenius modeling to predict shelf-life .
- Comparative analysis : Contrast with analogs lacking the sulfanyl group (e.g., triazole-ether derivatives) to isolate degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
